
Inclusion and Exclusion Criteria for Odanacatib
Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Odanacatib

CAS No.: 603139-19-1

Cat. No.: S549033

Get Quote

The tables below summarize the core eligibility criteria for the major Odanacatib clinical trials, which

primarily enrolled postmenopausal women with osteoporosis [1] [2]. A separate Phase 3 study also included

men with osteoporosis [3].

Table 1: Key Inclusion Criteria

Feature
Criteria for Postmenopausal
Women [1] [2]

Criteria for Men [3]

Age ≥65 years (LOFT); 45-85 years (BMD
study) [1] [2]

40 to 95 years

Bone Mineral
Density (BMD)

Femoral neck or total hip BMD T-
score ≤ -2.5, OR T-score ≤ -1.5 with a

prior vertebral fracture [1]

Lumbar spine or hip BMD T-score ≤ -2.5 to
≥ -4.0 without prior vertebral fracture, OR T-

score ≤ -1.5 to ≥ -4.0 with one prior fracture

Disease
Status

Postmenopausal for ≥5 years (LOFT)

or ≥3 years (BMD study) [1] [2]

Idiopathic osteoporosis or osteoporosis due

to hypogonadism

Treatment
Status

Osteoporosis treatment-naïve or with

minimal prior treatment [1]

Not specified

Table 2: Key Exclusion Criteria
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Category Exclusion Criteria

Fracture History Prior hip fracture; >1 prior vertebral fracture and a suitable candidate for other
osteoporosis therapy (e.g., bisphosphonates); Clinical fragility fracture within 24

months prior [1] [2]

Medical Conditions Metabolic bone disease other than osteoporosis; Active parathyroid disease;

Uncontrolled thyroid disease; Renal impairment (serum creatinine >1.6 mg/dL);
History of renal stones with abnormal calcium/vitamin D/PTH levels [1]

Prior/Concomitant
Therapy

Use of oral bisphosphonates in the 6 months prior to screening, for >3 months
within the prior 2 years, or any lifetime IV bisphosphonate use; Treatment with

other bone-affecting agents (e.g., PTH, denosumab, strontium) within the past
year [1]

Key Experimental Protocols & Outcome Measures

Here is a summary of the common methodologies and outcome measures used across the Odanacatib

clinical trials.

Table 3: Experimental Protocols and Efficacy Outcomes

Component Protocol Detail

Study
Design

Randomized, double-blind, placebo-controlled, multicenter trials [1] [3].

Intervention Oral Odanacatib 50 mg once weekly. All participants received vitamin D₃ (5600
IU/week) and calcium supplements to ensure a total daily intake of ~1200 mg [1] [3].

| Primary Efficacy Endpoints | • Radiographically determined vertebral, hip, and clinical non-vertebral

fractures [1]. • Change in BMD at the lumbar spine and hip over 24 months [3]. | | Secondary Efficacy

Endpoints | • Clinical vertebral fractures [1]. • Changes in bone turnover markers: bone resorption (u-

NTx/Cr, s-CTx) and bone formation (s-PINP, s-BSAP) [4] [3]. | | Safety Monitoring | • Adjudication of

specific adverse events: morphea-like skin lesions, atypical femoral fractures, major adverse cardiovascular
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events (MACE), stroke, osteonecrosis of the jaw [5]. • Overall incidence of adverse events and serious

adverse events [4]. |

Mechanism of Action and Workflow

Odanacatib is a selective, orally administered inhibitor of the enzyme cathepsin K (CatK) [1] [5]. The

following diagram illustrates its unique mechanism of action within the bone remodeling cycle.
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This mechanism leads to a dissociation between bone resorption and formation. Unlike traditional

antiresorptives like bisphosphonates, which suppress overall osteoclast activity, Odanacatib specifically

blocks the CatK enzyme [1]. This results in:

Marked reduction in bone resorption without a significant decrease in osteoclast numbers [1].
Preserved osteoblast-stimulating signals, as the osteoclasts remain viable and able to

communicate with bone-forming osteoblasts [1].
The net effect is a reduction in bone loss with only a transient decrease in bone formation, allowing

for progressive increases in bone mineral density [1] [3].

Application Notes for Researchers
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Patient Population Definition: The trials successfully enrolled a high-risk, treatment-naïve

population. The BMD T-score thresholds, especially when combined with radiographic vertebral
fracture history, are a robust model for selecting participants for fracture outcomes trials [1].

Unique Mechanism-Specific Outcomes: When evaluating CatK inhibitors, monitor both resorption
(s-CTx, u-NTx) and formation (s-PINP, BSAP) markers. The distinct pattern—a sustained drop in

resorption markers with a transient dip in formation markers—confirms the target engagement and
intended mechanism [4] [3].

Safety and Monitoring Protocols: The pre-specified adjudication of specific AEs (e.g., skin lesions,
atypical fractures) is critical. Future trial designs should incorporate rigorous, real-time monitoring for

these events, as their incidence, while low, was a key factor in the risk-benefit assessment [4] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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